molecular formula C9H10BNO3 B13465220 (1-Methyl-2-oxoindolin-5-yl)boronic acid

(1-Methyl-2-oxoindolin-5-yl)boronic acid

Cat. No.: B13465220
M. Wt: 190.99 g/mol
InChI Key: AIAZAPDHBMATGY-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxoindolin-5-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1-methyl-2-oxoindolin-5-yl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of (1-Methyl-2-oxoindolin-5-yl)boronic acid typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 1-methyl-2-oxoindoline with a boronic acid derivative under specific conditions.

    Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the starting materials are reacted in the presence of a palladium catalyst and a suitable base.

Chemical Reactions Analysis

(1-Methyl-2-oxoindolin-5-yl)boronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxoindolin-5-yl)boronic acid in chemical reactions involves:

Comparison with Similar Compounds

(1-Methyl-2-oxoindolin-5-yl)boronic acid can be compared with other similar compounds:

Properties

Molecular Formula

C9H10BNO3

Molecular Weight

190.99 g/mol

IUPAC Name

(1-methyl-2-oxo-3H-indol-5-yl)boronic acid

InChI

InChI=1S/C9H10BNO3/c1-11-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4,13-14H,5H2,1H3

InChI Key

AIAZAPDHBMATGY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(C(=O)C2)C)(O)O

Origin of Product

United States

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